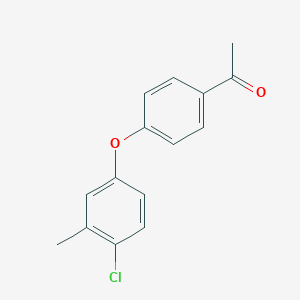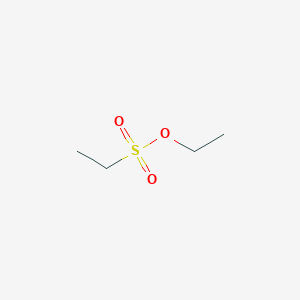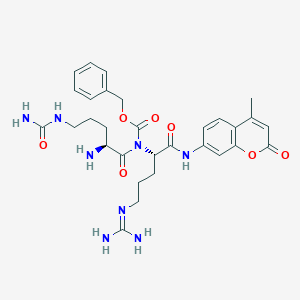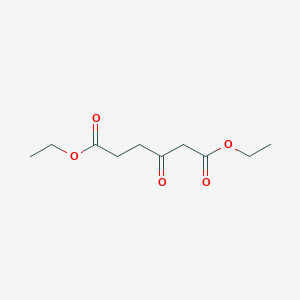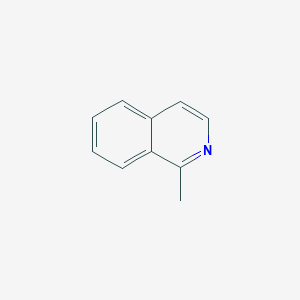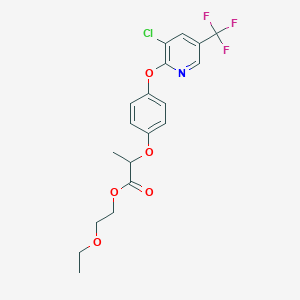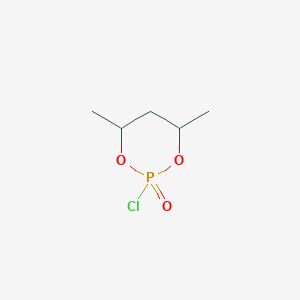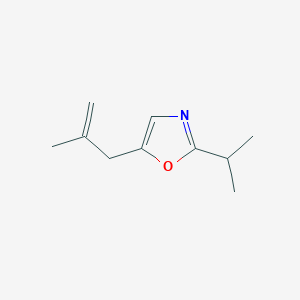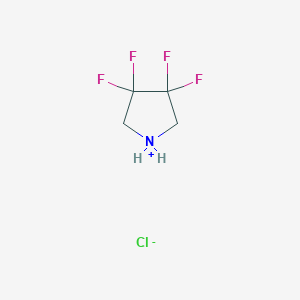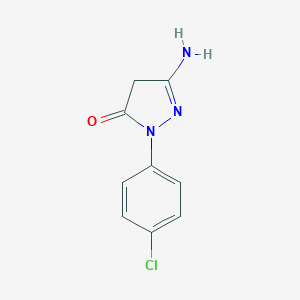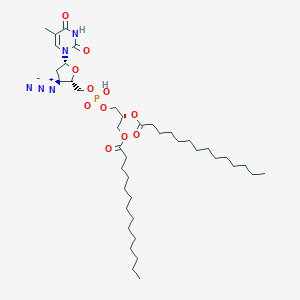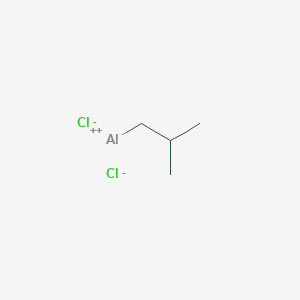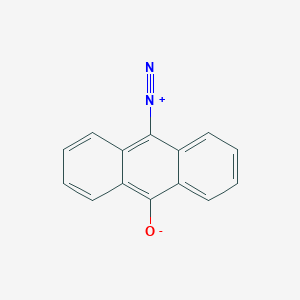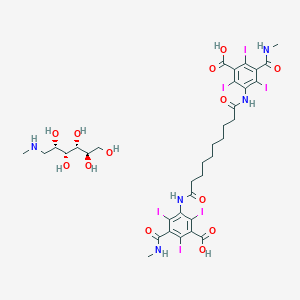
Iosefamate meglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iosefamate meglumine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of iodinated fatty acid methyl ester, which is synthesized by the reaction of iodine with fatty acid methyl ester. Iosefamate meglumine is used as a contrast agent in medical imaging, and its application in scientific research is still being explored.
Mecanismo De Acción
Iosefamate meglumine works by binding to lipids in the body, which enhances their visibility in medical imaging. The mechanism of action in scientific research is still being explored, but it is believed to modulate lipid metabolism and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Iosefamate meglumine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate lipid metabolism, reduce oxidative stress, and regulate inflammation. In addition, it has been shown to have an effect on cell signaling pathways, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of iosefamate meglumine is that it is a relatively safe and non-toxic compound, making it suitable for use in lab experiments. It is also readily available and easy to synthesize. However, one limitation is that it may interfere with certain assays due to its ability to bind to lipids. In addition, its mechanism of action in scientific research is still being explored, which may limit its use in certain studies.
Direcciones Futuras
There are numerous future directions for research on iosefamate meglumine. One direction is to further investigate its mechanism of action in scientific research, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other compounds to enhance its efficacy. Additionally, research could be conducted to investigate its potential applications in other fields such as biotechnology and environmental science.
Conclusion
Iosefamate meglumine is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in scientific research is still being explored, and there are numerous future directions for investigation.
Métodos De Síntesis
Iosefamate meglumine is synthesized by reacting iodine with fatty acid methyl ester in the presence of a base such as sodium hydroxide. The reaction results in the formation of iodinated fatty acid methyl ester, which is then reacted with meglumine to form iosefamate meglumine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Iosefamate meglumine has potential applications in various scientific research fields such as biochemistry, pharmacology, and toxicology. It is used as a contrast agent in medical imaging to enhance the visibility of internal organs and tissues. In addition, it has been used in studies investigating the role of lipids in various physiological processes such as inflammation, oxidative stress, and cell signaling.
Propiedades
Número CAS |
10058-41-0 |
|---|---|
Nombre del producto |
Iosefamate meglumine |
Fórmula molecular |
C35H45I6N5O13 |
Peso molecular |
1505.2 g/mol |
Nombre IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
SMILES isomérico |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canónico |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Sinónimos |
iosefamate meglumine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



